molecular formula C17H17FN2O3S B2794674 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluorobenzamide CAS No. 941975-24-2

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluorobenzamide

Cat. No.: B2794674
CAS No.: 941975-24-2
M. Wt: 348.39
InChI Key: KYKUVEJEURURNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluorobenzamide is a benzamide derivative featuring a 4-fluorobenzoyl group attached to a substituted phenyl ring. The phenyl ring is modified at the 5-position with a 1,1-dioxidoisothiazolidin-2-yl moiety and at the 2-position with a methyl group. This compound’s structural uniqueness lies in the combination of fluorinated aromaticity and a sulfone-containing heterocycle, which may influence its physicochemical and biological behavior .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-12-3-8-15(20-9-2-10-24(20,22)23)11-16(12)19-17(21)13-4-6-14(18)7-5-13/h3-8,11H,2,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKUVEJEURURNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluorobenzamide is a synthetic organic compound that has garnered interest due to its complex structure and potential biological activities. Despite this interest, comprehensive studies detailing its biological activity remain limited. This article synthesizes available data and insights into the compound's biological activity, potential applications, and areas for further research.

Chemical Structure and Properties

The compound's IUPAC name is N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-fluorobenzamide, with a molecular formula of C17H17FN2O3S and a molecular weight of 348.39 g/mol. The presence of functional groups such as the isothiazolidine core and fluorobenzamide moiety contributes to its unique chemical reactivity and potential biological interactions.

PropertyValue
IUPAC NameN-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-fluorobenzamide
Molecular FormulaC17H17FN2O3S
Molecular Weight348.39 g/mol
PurityTypically 95%

Antitumor Activity

Preliminary studies suggest that compounds with structural similarities to this compound exhibit antitumor properties. For instance, derivatives containing similar functional groups have shown promising results in inhibiting tumor growth in various cancer cell lines. Specifically, studies have indicated that compounds featuring dioxidoisothiazolidine moieties may interact with cellular pathways involved in tumor proliferation and survival .

Enzyme Interaction

The compound is hypothesized to interact with specific enzymes and receptors within the body. Such interactions could modulate biological pathways that are crucial for maintaining cellular homeostasis or combating diseases. Although direct evidence for this compound's mechanism of action is lacking, it is suggested that its structural characteristics may allow it to bind to proteins involved in signal transduction pathways.

Case Studies and Research Findings

While there are no extensive case studies specifically focusing on this compound, related compounds have been evaluated for their biological effects:

  • Antitumor Studies : Compounds similar in structure have been tested against various human lung cancer cell lines (e.g., A549, HCC827). Results indicate varying degrees of cytotoxicity and the potential for further optimization to enhance selectivity towards cancer cells while minimizing effects on normal cells .
  • Enzyme Binding Studies : Research indicates that structurally related compounds may bind preferentially to certain enzymes or receptors. Techniques such as surface plasmon resonance could be utilized to explore binding affinities of this compound in future studies.

Future Research Directions

Given the limited current understanding of this compound's biological activity, several avenues for future research can be proposed:

  • Mechanistic Studies : Investigating the specific mechanisms through which this compound interacts with biological targets will provide insights into its therapeutic potential.
  • In Vivo Studies : Conducting animal studies could help assess the pharmacokinetics and pharmacodynamics of the compound.
  • Structure-Activity Relationship (SAR) Analysis : Systematic modification of the compound's structure could identify more potent derivatives with enhanced specificity for desired biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Target Compound
  • Core Structure : Benzamide with 4-fluoro substitution.
  • Phenyl Substituents :
    • 5-position: 1,1-Dioxidoisothiazolidin-2-yl (sulfone-containing 5-membered ring).
    • 2-position: Methyl group.
  • Key Functional Groups : Amide, sulfone, fluorine.
Analog 1 : N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide ()
  • Core Structure : Benzamide with multiple substitutions.
  • Substituents: 2-Chloro-6-fluorophenyl on the amide nitrogen. 4-position: Cyano-hydroxybutenamido group. 2-position: Isopropoxy group.
  • Key Functional Groups: Amide, cyano, hydroxyl, halogen (Cl, F).
  • Comparison: Unlike the target compound, Analog 1 lacks a heterocyclic sulfone but incorporates a cyano-enol group and isopropoxy chain, likely enhancing solubility and hydrogen-bonding capacity .
Analog 2 : 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ()
  • Core Structure : Bromo-fluoro benzamide.
  • Substituents :
    • 2-Chloro-6-fluorophenyl on the amide nitrogen.
    • 4-Bromo, 5-fluoro, and trifluoropropyloxy groups on the benzamide.
  • Key Functional Groups : Halogens (Br, F, Cl), trifluoromethyl.
  • Comparison : The trifluoropropyloxy group in Analog 2 introduces strong electron-withdrawing effects, similar to the sulfone in the target compound, but with distinct steric and electronic profiles .
Analog 3 : 5-Fluoro-N-(4-fluoro-2,6-dimethylphenyl)-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ()
  • Core Structure : Benzamide fused with a triazolo-oxazine heterocycle.
  • Substituents :
    • 4-Fluoro-2,6-dimethylphenyl on the amide nitrogen.
    • Triazolo-oxazine and trifluoropropyloxy groups.
  • Key Functional Groups : Amide, triazole, oxazine, trifluoromethyl.

Physicochemical and Spectral Properties

  • IR Spectroscopy: Target Compound: Expected absence of C=S (~1240–1255 cm⁻¹, as seen in ) due to sulfone formation. Presence of amide C=O (~1660–1680 cm⁻¹) and NH stretches (~3150–3400 cm⁻¹) . Analog 1: Cyano (C≡N) stretch ~2200 cm⁻¹ and hydroxyl (O-H) ~3200–3500 cm⁻¹ .
  • NMR :
    • Target Compound : Methyl group (δ ~2.5 ppm), sulfone-related deshielding in ¹³C-NMR (~110–120 ppm for S=O) .
    • Analog 2 : Trifluoropropyloxy group shows distinct ¹⁹F NMR signals (~-70 to -80 ppm) .

Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Functional Groups Notable Properties
Target Compound Benzamide 5-(1,1-Dioxidoisothiazolidin-2-yl), 2-methyl Amide, sulfone, F Enhanced metabolic stability
Analog 1 () Benzamide 2-Cyano-3-hydroxybutenamido, isopropoxy Amide, cyano, OH, Cl, F High solubility, H-bond donor
Analog 2 () Bromo-fluoro benzamide Trifluoropropyloxy, Br, Cl Halogens, trifluoromethyl Lipophilic, electron-deficient
Analog 3 () Benzamide-triazolo-oxazine Triazolo-oxazine, trifluoropropyloxy Amide, triazole, oxazine, F Large heterocycle, potential kinase inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions:

Amide coupling : React 4-fluorobenzoic acid derivatives with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline using coupling reagents like DCC/HOBt (as in analogous benzamide syntheses) .

Functional group introduction : The dioxidoisothiazolidin moiety is introduced via cyclization of sulfonamide precursors under controlled pH and temperature .

  • Optimization : Use polar aprotic solvents (e.g., DMF), maintain temperatures between 0–25°C during coupling, and monitor reaction progress via TLC or HPLC. Adjust stoichiometry to minimize side products .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H-NMR : Key signals include:
  • Aromatic protons from the 4-fluorobenzamide group (δ 7.2–8.0 ppm, split due to fluorine coupling).
  • Methyl protons on the phenyl ring (δ ~2.3 ppm, singlet).
  • Isothiazolidine ring protons (δ 3.0–4.0 ppm, multiplet) .
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹), S=O stretches (~1150 and 1350 cm⁻¹), and aromatic C-F (~1220 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology :

  • Enzyme inhibition : Test against kinases or proteases (e.g., CDK2) using fluorescence-based assays (λex 340 nm, λem 380 nm) at pH 5–7 and 25°C .
  • Cellular assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ determination. Include controls for solvent effects (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by substituent variations in analogous compounds?

  • Methodology :

  • SAR analysis : Compare the methyl group (2-methylphenyl) vs. methoxy (2-methoxyphenyl) analogs. The methyl group may enhance hydrophobic interactions but reduce solubility, affecting bioavailability .
  • Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like CDK2. Validate with mutagenesis or crystallography (SHELX-refined structures) .

Q. What strategies improve the compound’s metabolic stability without compromising target affinity?

  • Methodology :

  • Isosteric replacement : Substitute the fluorine atom with bioisosteres (e.g., trifluoromethyl) to enhance stability.
  • Prodrug design : Mask the amide group with enzymatically cleavable protectors (e.g., acetyl) to improve oral bioavailability .

Q. How do solvent and pH influence fluorescence properties during spectroscopic analysis?

  • Methodology :

  • Solvent screening : Test in DMSO, ethanol, and aqueous buffers. Polar solvents enhance fluorescence intensity due to reduced quenching .
  • pH optimization : Fluorescence peaks at pH 5 (consistent with benzamide analogs). Use phosphate or acetate buffers for stability .

Critical Notes

  • Crystallography : Use SHELXL for refining X-ray structures, leveraging its robustness for small molecules and handling of twinned data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.